BenchChemオンラインストアへようこそ!

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Regioisomerism Medicinal Chemistry Kinase Inhibitor Design

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309216-42-8; molecular formula C₁₆H₂₀FN₅O; MW 317.368) is a synthetic bi-pyrimidine ether featuring a 5,6-dimethylpyrimidine core linked via a methoxy bridge to a piperidine ring bearing a 5-fluoropyrimidin-4-yl substituent. It belongs to the class of fluorinated pyrimidine-piperidine hybrids, a scaffold family widely explored in kinase inhibitor drug discovery and chemical biology probe development.

Molecular Formula C16H20FN5O
Molecular Weight 317.368
CAS No. 2309216-42-8
Cat. No. B2421253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
CAS2309216-42-8
Molecular FormulaC16H20FN5O
Molecular Weight317.368
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC=C3F)C
InChIInChI=1S/C16H20FN5O/c1-11-12(2)19-10-21-16(11)23-8-13-3-5-22(6-4-13)15-14(17)7-18-9-20-15/h7,9-10,13H,3-6,8H2,1-2H3
InChIKeyKPBSAHAZKXCBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309216-42-8): Compound Class and Procurement-Relevant Identity


4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309216-42-8; molecular formula C₁₆H₂₀FN₅O; MW 317.368) is a synthetic bi-pyrimidine ether featuring a 5,6-dimethylpyrimidine core linked via a methoxy bridge to a piperidine ring bearing a 5-fluoropyrimidin-4-yl substituent [1]. It belongs to the class of fluorinated pyrimidine-piperidine hybrids, a scaffold family widely explored in kinase inhibitor drug discovery and chemical biology probe development [2]. The compound is primarily supplied as a research-grade building block and is not known to have peer-reviewed biological activity data reported in ChEMBL or PubMed-indexed journals as of the latest available records [1]. Its procurement value derives from its structurally differentiated substitution pattern relative to closely related regioisomeric and halogen-variant analogs available from the same chemical vendor inventories.

Why Generic Pyrimidine-Piperidine Ethers Cannot Substitute for 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine in Structure-Focused Research


Within the inventory of commercially available pyrimidine-piperidine ether building blocks, seemingly minor structural changes—regioisomeric attachment point, halogen identity, and core ring heteroatom composition—produce physically distinct chemical entities with non-interchangeable properties. The target compound (CAS 2309216-42-8) differs from its closest commercially listed analogs by the specific 4-yl fluoropyrimidine attachment, the absence of additional heteroatom substitution on the dimethylpyrimidine core, and the fluorine atom on the distal pyrimidine ring [1]. These structural distinctions alter the electrostatic surface, hydrogen-bonding topology, and predicted target recognition profile relative to the 2-yl regioisomer (CAS 2320602-81-9), the chloropyridyl variant (CAS 2320861-65-0), the 5-bromopyrimidin-2-yl analog, and the 5-fluoro-2,6-dimethyl core-modified derivative (CAS 2640877-77-4) [1]. In medicinal chemistry campaigns and chemical biology probe development, where structure-activity relationships depend on precise substitution geometry, generic substitution without verifying regioisomeric and halogen-match fidelity risks introducing uncontrolled variables that confound biological interpretation [2].

Quantitative Differentiation Evidence for 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309216-42-8) Relative to Closest Analogs


Regioisomeric Differentiation: 4-yl vs. 2-yl Fluoropyrimidine Attachment and Its Impact on Predicted Physicochemical and Binding Properties

The target compound attaches the fluoropyrimidine ring at the 4-position (InChIKey KPBSAHAZKXCBNV-UHFFFAOYSA-N), whereas the regioisomeric analog (CAS 2320602-81-9) attaches at the 2-position (InChIKey ZNKBGAFWSQKMOR-UHFFFAOYSA-N) [1]. Both share identical molecular formula (C₁₆H₂₀FN₅O) and molecular weight (317.368), yet the difference in connectivity yields distinct InChIKeys, confirming they are non-identical chemical entities. The 4-yl isomer positions the fluorine atom and pyrimidine nitrogen lone pairs in a different spatial orientation relative to the central piperidine-methoxy-dimethylpyrimidine scaffold, altering the electrostatic potential surface and hydrogen-bond acceptor geometry. In kinase inhibitor design, 5-fluoropyrimidine-4-carboxamide and 5-fluoropyrimidine-2-carboxamide series have been shown to exhibit regioisomer-dependent kinase selectivity profiles [2].

Regioisomerism Medicinal Chemistry Kinase Inhibitor Design

Halogen-Dependent Differentiation: Fluorine vs. Chlorine/Bromine on the Distal Heteroaryl Ring

The target compound bears a fluorine atom at the 5-position of the distal pyrimidine ring. Two commercially listed analogs replace this halogen: the 3-chloropyridin-4-yl variant (CAS 2320861-65-0) uses chlorine and additionally replaces the distal pyrimidine with a pyridine ring, while the 5-bromopyrimidin-2-yl analog uses bromine [1]. Fluorine's van der Waals radius (1.47 Å) is smaller than chlorine (1.75 Å) and bromine (1.85 Å), and its electronegativity (3.98, Pauling scale) is substantially higher than chlorine (3.16) and bromine (2.96) [2]. In the context of 5-fluoropyrimidine kinase inhibitor scaffolds, fluorine at the 5-position of pyrimidine has been shown to influence both target binding (through orthogonal dipolar and hydrogen-bonding interactions) and metabolic stability (by blocking CYP450-mediated oxidation at the metabolically labile 5-position of pyrimidine rings) [3].

Halogen Bonding Fluorine Chemistry Metabolic Stability

Core Scaffold Simplicity as a Differentiation Factor: Absence of Additional 5-Fluoro or 2-Methylsulfanyl Substitution on the Dimethylpyrimidine Core

The target compound bears only methyl groups at the 5- and 6-positions of its pyrimidine core (5,6-dimethylpyrimidine). Two closely related commercially available analogs introduce additional substitution: CAS 2640877-77-4 incorporates a fluorine at the 5-position of the 2,6-dimethylpyrimidine, and CAS 2770622-46-1 adds a methylsulfanyl (-SMe) group at the 2-position . The 2-methylsulfanyl derivative has a molecular weight of 363.5 Da (Δ +46.1 Da vs. target compound) and introduces a sulfur atom that alters hydrogen-bonding capacity and metabolic liability . The 5-fluoro-2,6-dimethyl variant (MW 335.36 Da, Δ +18.0 Da) introduces an additional fluorine that modifies the electronic distribution of the core pyrimidine and eliminates a potential metabolic soft spot at the 5-position . The target compound's simpler core scaffold retains an unsubstituted 2-position and a C-H bond at the 5-position, preserving two vectors for further chemical elaboration—a critical consideration for library synthesis and late-stage functionalization strategies [1].

Scaffold Minimalism Building Block Versatility Fragment-Based Drug Discovery

Physicochemical Property Profile: Computed logP, tPSA, and Hydrogen-Bonding Parameters for Library Design Prioritization

The ZINC database reports calculated physicochemical parameters for the target compound: logP = 2.043, topological polar surface area (tPSA) = 63 Ų, hydrogen-bond donors (HBD) = 1, hydrogen-bond acceptors (HBA) = 4, rotatable bonds = 3, and fraction sp³ = 0.44 [1]. These values place the compound within drug-like chemical space (Lipinski Rule of Five: logP ≤5, tPSA ≤140 Ų, HBD ≤5, HBA ≤10, MW ≤500). The moderate logP (2.043) and low tPSA (63 Ų) predict reasonable membrane permeability potential, while the single HBD limits desolvation penalty. In the context of building block selection for kinase-targeted libraries, where optimal lead-like properties typically span logP 1–3 and tPSA 40–90 Ų, this compound's profile occupies a favorable central position [2]. The more elaborated 2-methylsulfanyl analog introduces a sulfur atom that would increase predicted logP and alter polar surface area, while the core-fluorinated variant would reduce logP through increased polarity [3].

Physicochemical Properties Drug-likeness Computational Chemistry

Data Availability Caveat: Documented Absence of Biological Activity Data as a Risk and Selection Factor

The ZINC database, which aggregates ChEMBL bioactivity data, explicitly states for this compound: 'There is no known activity for this compound,' 'This substance is not reported in any publications per ChEMBL,' and 'This substance has not been detected to have been used in any clinical trials' [1]. This absence of published biological data distinguishes the target compound from better-characterized kinase inhibitor building blocks (e.g., 2,4-dichloro-5-fluoropyrimidine-based intermediates that appear in multiple SAR publications) . For procurement decisions, this means the compound is a structurally defined but biologically uncharacterized entity. Researchers prioritizing compounds with pre-existing selectivity or potency data should note this gap; conversely, those seeking novel chemical space or proprietary chemical matter may view the absence of prior art as an advantage for intellectual property generation. The compound's status as a non-annotated chemical entity also means that all biological activity must be experimentally determined de novo, which carries both risk (no efficacy guarantee) and opportunity (no constraining prior data) [2].

Data Transparency Procurement Risk Assessment Chemical Probe Quality

Evidence-Backed Application Scenarios for 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2309216-42-8)


Kinase-Focused Library Design Requiring a Regiochemically Defined 5-Fluoropyrimidin-4-yl Building Block

The compound's specific 4-yl fluoropyrimidine attachment distinguishes it from the 2-yl regioisomer and provides a defined geometry for ATP-binding site interactions. Medicinal chemistry programs targeting kinases where 5-fluoropyrimidine SAR has demonstrated 4-substitution-dependent potency (such as PKCθ, BTK, or FGFR family kinases) can use this compound as a core scaffold for focused library synthesis [1]. The unsubstituted 2- and 5-positions of the dimethylpyrimidine core permit parallel derivatization to explore chemical space systematically. This scenario is directly supported by the regioisomeric differentiation evidence (Evidence Item 1 in Section 3) and the scaffold minimalism analysis (Evidence Item 3).

Late-Stage Functionalization and Diversity-Oriented Synthesis (DOS) Using the Unblocked C2 and C5 Positions

Unlike the 2-methylsulfanyl analog (CAS 2770622-46-1) and the 5-fluoro-2,6-dimethyl variant (CAS 2640877-77-4), the target compound retains C-H bonds at both the 2-position and 5-position of the dimethylpyrimidine core [1][2]. This structural feature supports C-H activation chemistry, cross-coupling reactions, and electrophilic aromatic substitution for late-stage diversification—key capabilities in diversity-oriented synthesis and structure-activity relationship exploration. The compound's moderate logP (2.043) and balanced tPSA (63 Ų) further ensure that diversified products remain within drug-like property space .

Fluorine-Specific Chemical Biology Probe Development Where Halogen Identity Dictates Target Engagement

The target compound's fluorine atom provides unique electronic properties (electronegativity 3.98, small van der Waals radius 1.47 Å) that are functionally distinct from the chlorine (3-chloropyridin-4-yl analog, CAS 2320861-65-0) and bromine (5-bromopyrimidin-2-yl analog) variants [1]. In chemical biology applications where ¹⁹F NMR spectroscopy is used to study protein-ligand interactions, or where fluorine-mediated orthogonal binding interactions are hypothesized, this compound provides the required fluorinated pharmacophore while maintaining a clean spectral window for detection [2]. The absence of confounding substitution on the core scaffold ensures that observed biological effects can be attributed to the fluoropyrimidine-piperidine pharmacophore rather than to ancillary substituents.

Intellectual Property Generation via Structurally Novel Chemical Matter with Zero Prior Biological Annotation

The ZINC database and ChEMBL confirm that this compound has zero published bioactivity data and zero reported publications as of 2026-05-08 [1]. For drug discovery organizations seeking patentable chemical matter, this represents an opportunity to generate composition-of-matter and method-of-use claims without constraining prior art. The compound's close structural relationship to known kinase inhibitor pharmacophores provides a hypothesis-driven starting point, while the absence of prior biological data allows for broad IP capture across multiple target classes and therapeutic indications [2]. This scenario is directly supported by the data availability analysis (Evidence Item 5 in Section 3).

Quote Request

Request a Quote for 4-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.